glucagon receptor antagonists-1

Übersicht

Beschreibung

Glucagon receptor antagonists-1 are a class of compounds that inhibit the action of glucagon by blocking its receptor, the glucagon receptor. Glucagon is a hormone that plays a crucial role in glucose metabolism by promoting the release of glucose from the liver into the bloodstream. By inhibiting this action, this compound can help regulate blood glucose levels, making them a promising therapeutic option for conditions such as type 2 diabetes mellitus .

Wissenschaftliche Forschungsanwendungen

Glucagon-Rezeptor-Antagonisten-1 haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Werden als Werkzeug zur Untersuchung von Glucagon-Rezeptor-Signalwegen und zur Entwicklung neuer synthetischer Methoden eingesetzt.

Biologie: Werden in der Forschung eingesetzt, um die Rolle von Glucagon im Glukosestoffwechsel zu verstehen und die Auswirkungen der Hemmung des Glucagon-Rezeptors auf zelluläre Prozesse zu untersuchen.

Medizin: Werden als potenzielle Therapeutika zur Behandlung von Typ-2-Diabetes mellitus und anderen Stoffwechselerkrankungen untersucht. .

5. Wirkmechanismus

Der Wirkmechanismus von Glucagon-Rezeptor-Antagonisten-1 beinhaltet die Hemmung des Glucagon-Rezeptors, wodurch Glucagon daran gehindert wird, an seinen Rezeptor zu binden und ihn zu aktivieren. Diese Hemmung führt zu einer Verringerung der Freisetzung von Glukose aus der Leber in den Blutkreislauf und trägt so zur Regulierung des Blutzuckerspiegels bei. Zu den beteiligten molekularen Zielen und Signalwegen gehören der Glucagon-Rezeptor und nachgeschaltete Signalwege wie der cyclischen Adenosinmonophosphat (cAMP)-Signalweg .

Ähnliche Verbindungen:

Glucagon-like Peptide-1-Rezeptor-Agonisten: Diese Verbindungen aktivieren den Glucagon-like Peptide-1-Rezeptor, was zu einer erhöhten Insulinausschüttung und einer verringerten Glucagonfreisetzung führt.

Dipeptidylpeptidase-4-Inhibitoren: Diese Verbindungen hemmen das Enzym Dipeptidylpeptidase-4, das Inkretin-Hormone wie Glucagon-like Peptide-1 abbaut, wodurch deren Wirkung verstärkt wird.

Einzigartigkeit: Glucagon-Rezeptor-Antagonisten-1 sind einzigartig in ihrer Fähigkeit, den Glucagon-Rezeptor direkt zu hemmen, wodurch ein gezielter Ansatz zur Regulierung des Blutzuckerspiegels ermöglicht wird. Im Gegensatz zu Glucagon-like Peptide-1-Rezeptor-Agonisten und Dipeptidylpeptidase-4-Inhibitoren, die die Glucagon-Wirkung indirekt beeinflussen, bieten Glucagon-Rezeptor-Antagonisten-1 ein direkteres und potenziell effektiveres Mittel zur Kontrolle von Hyperglykämie .

Wirkmechanismus

Target of Action

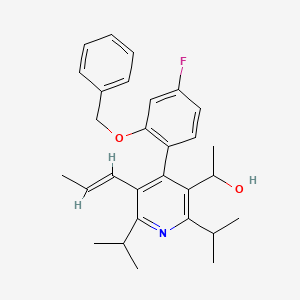

The primary target of glucagon receptor antagonists-1, also known as 1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol or 1-[4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-[(E)-prop-1-enyl]pyridin-3-yl]ethanol, is the glucagon receptor . This receptor is a G protein-coupled receptor that binds glucagon, a hormone secreted by pancreatic alpha cells in response to low circulating glucose levels .

Mode of Action

This compound interact with the glucagon receptor, preventing the binding of glucagon and thus inhibiting its action . This results in a decrease in the production of hepatic glucose, contributing to the control of blood glucose levels .

Biochemical Pathways

The antagonistic action on the glucagon receptor affects several biochemical pathways. The primary pathway is the glucose production pathway in the liver . By inhibiting the action of glucagon, this compound reduce the conversion of glycogen to glucose (glycogenolysis) and the production of glucose from non-carbohydrate sources (gluconeogenesis) .

Result of Action

The molecular and cellular effects of the action of this compound include a decrease in hepatic glucose production and a reduction in blood glucose levels . These effects contribute to the management of hyperglycemia in conditions such as type 2 diabetes mellitus .

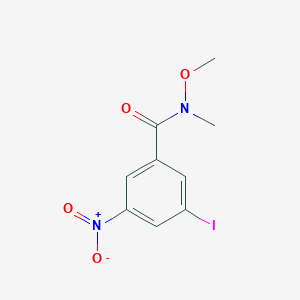

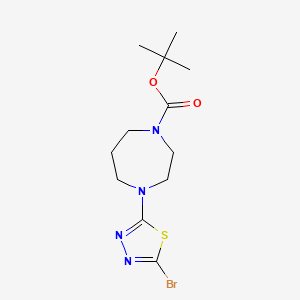

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Glucagon-Rezeptor-Antagonisten-1 umfasst in der Regel mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die endgültigen Kupplungsreaktionen. Die spezifischen Synthesewege können je nach gewünschter Antagonistenstruktur variieren. Zu den gängigen Reaktionsbedingungen gehören die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren: Die industrielle Produktion von Glucagon-Rezeptor-Antagonisten-1 beinhaltet oft die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Verfahren. Diese Verfahren ermöglichen eine effiziente Produktion der Verbindung bei gleichzeitiger Einhaltung strenger Qualitätskontrollstandards. Reinigungstechniken wie Kristallisation und Chromatographie werden eingesetzt, um das Endprodukt zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Glucagon-Rezeptor-Antagonisten-1 können verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Gängige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.

Substitution: Nukleophile wie Halogenide, Elektrophile wie Alkylhalogenide sowie geeignete Lösungsmittel und Katalysatoren.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen funktionellen Gruppen ab, die im Glucagon-Rezeptor-Antagonisten-1-Molekül vorhanden sind. So kann beispielsweise Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann .

Vergleich Mit ähnlichen Verbindungen

Glucagon-like peptide-1 receptor agonists: These compounds activate the glucagon-like peptide-1 receptor, leading to increased insulin secretion and decreased glucagon release.

Dipeptidyl peptidase-4 inhibitors: These compounds inhibit the enzyme dipeptidyl peptidase-4, which breaks down incretin hormones like glucagon-like peptide-1, thereby enhancing their effects.

Uniqueness: Glucagon receptor antagonists-1 are unique in their ability to directly inhibit the glucagon receptor, providing a targeted approach to regulating blood glucose levels. Unlike glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors, which indirectly affect glucagon action, this compound offer a more direct and potentially more effective means of controlling hyperglycemia .

Eigenschaften

IUPAC Name |

1-[4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-[(E)-prop-1-enyl]pyridin-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34FNO2/c1-7-11-24-27(26(20(6)32)29(19(4)5)31-28(24)18(2)3)23-15-14-22(30)16-25(23)33-17-21-12-9-8-10-13-21/h7-16,18-20,32H,17H2,1-6H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERVQUFQZXZOBU-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

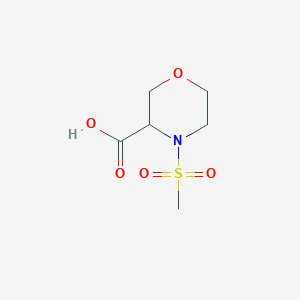

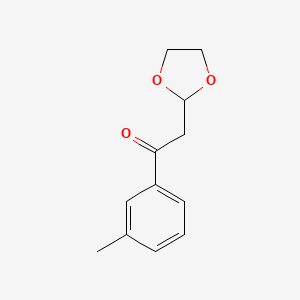

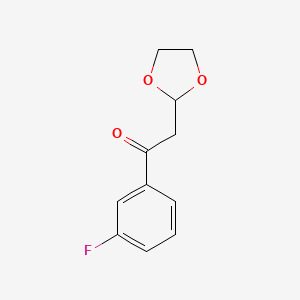

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for 1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol?

A: This compound acts as a glucagon receptor antagonist []. While the exact binding interactions haven't been detailed in the provided research, it effectively blocks glucagon from binding to its receptor. This inhibition in turn prevents the downstream effects of glucagon signaling, such as the release of glucose from the liver.

Q2: The research mentions a mass balance and metabolism study. What were the main findings regarding the compound's fate in humans?

A: The study using a ¹⁴C radiolabeled version of 1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol revealed that the primary route of clearance was hepatic oxidation []. This means the compound is primarily metabolized in the liver. Additionally, a small amount underwent sulfate conjugation and subsequent elimination.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1400186.png)

![3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1400190.png)

![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B1400192.png)

![ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate](/img/structure/B1400196.png)

![1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one](/img/structure/B1400198.png)